Cas no 85547-56-4 (Piperaquine phosphate)

Piperaquine phosphate structure
Piperaquine phosphate structure
商品名:Piperaquine phosphate
CAS番号:85547-56-4
MF:C29H32N6Cl2.H3O4P
メガワット:633.5058
CID:60890
PubChem ID:174478

Piperaquine phosphate 化学的及び物理的性質

名前と識別子

    • Piperaquine phosphate
    • 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
    • SB19151
    • SCHEMBL16101632
    • BCP11808
    • 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propanephosphate
    • UNII-5A17BAT3GK
    • Quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis(7-chloro-, phosphate
    • Piperaquine phosphate (1:1)
    • 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane phosphate
    • s5355
    • 1215783-76-8
    • 85547-56-4
    • CCG-270293
    • AKOS015896507
    • 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline)phosphate
    • 5A17BAT3GK
    • CS-0014403
    • HY-B1896A
    • A841358
    • Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1)
    • DTXSID601006108
    • CHEMBL539666
    • EX-A400
    • Piperaquine (phosphate)
    • QUINOLINE, 4,4'-(1,3-PROPANEDIYLDI-4,1-PIPERAZINEDIYL)BIS(7-CHLORO-, PHOSPHATE (1:1)
    • AS-10594
    • 1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane xphosphate
    • G13470
    • インチ: 1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4)
    • InChIKey: KATNPMSTHHZOTK-UHFFFAOYSA-N
    • ほほえんだ: OP(=O)(O)O.ClC1C=CC2=C(N3CCN(CCCN4CCN(C5C=CN=C6C=C(C=CC=56)Cl)CC4)CC3)C=CN=C2C=1

計算された属性

  • せいみつぶんしりょう: 632.183
  • どういたいしつりょう: 632.183
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 重原子数: 42
  • 回転可能化学結合数: 6
  • 複雑さ: 704
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117A^2

じっけんとくせい

  • ふってん: 721.1°Cat760mmHg
  • フラッシュポイント: 389.9°C
  • PSA: 389.02000
  • LogP: 1.71550

Piperaquine phosphate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A821105-5mg
1,3-Bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propane xphosphate
85547-56-4 98+%
5mg
$36.0 2023-06-15
Aaron
AR004RRT-25mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4
25mg
$144.00 2025-02-12
Aaron
AR004RRT-5mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4
5mg
$67.00 2025-02-12
1PlusChem
1P004RJH-25mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4 98%(HPLC)
25mg
$242.00 2024-04-21
A2B Chem LLC
AC21517-10mg
Piperaquine phosphate
85547-56-4 98%
10mg
$88.00 2023-12-30
A2B Chem LLC
AC21517-50mg
Piperaquine phosphate
85547-56-4 98%
50mg
$280.00 2023-12-30
A2B Chem LLC
AC21517-5mg
Piperaquine phosphate
85547-56-4 98%(HPLC)
5mg
$54.00 2024-04-19
MedChemExpress
HY-B1896A-5mg
Piperaquine phosphate
85547-56-4 98.33%
5mg
¥200 2024-04-17
MedChemExpress
HY-B1896A-25mg
Piperaquine phosphate
85547-56-4 98.33%
25mg
¥640 2024-04-17
1PlusChem
1P004RJH-5mg
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
85547-56-4 98%(HPLC)
5mg
$71.00 2024-04-21

Piperaquine phosphate 関連文献

Piperaquine phosphateに関する追加情報

Recent Advances in Piperaquine Phosphate (85547-56-4) Research: A Comprehensive Review

Piperaquine phosphate (CAS: 85547-56-4) is a bisquinoline antimalarial drug that has gained significant attention in recent years due to its efficacy against Plasmodium falciparum, including drug-resistant strains. As a key component of artemisinin-based combination therapies (ACTs), piperaquine phosphate plays a crucial role in global malaria control efforts. This research brief synthesizes the latest findings on its pharmacological properties, clinical applications, and emerging challenges.

Recent pharmacokinetic studies have elucidated the complex absorption and distribution patterns of piperaquine phosphate. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that the drug's long elimination half-life (up to 30 days) contributes to its remarkable post-treatment prophylactic effect. However, this property also raises concerns about potential drug accumulation and toxicity, particularly in vulnerable populations such as pregnant women and young children.

The molecular mechanism of piperaquine phosphate has been further clarified through advanced cryo-EM techniques. Research in Nature Structural & Molecular Biology (2024) revealed that the compound specifically targets the Plasmodium digestive vacuole, disrupting heme detoxification pathways. Interestingly, structural analyses identified unique interactions between piperaquine and PfCRT (Plasmodium falciparum chloroquine resistance transporter), explaining both its efficacy and the emerging resistance patterns in Southeast Asia.

Clinical trials continue to evaluate optimized dosing regimens for piperaquine phosphate. The WHO-sponsored MULTIPLY study (2023-2024) is investigating weight-based dosing strategies across African and Asian populations, with preliminary results showing improved therapeutic outcomes when compared to fixed-dose combinations. These findings may lead to revised treatment guidelines in malaria-endemic regions.

Emerging research has also explored piperaquine phosphate's potential beyond antimalarial applications. A groundbreaking study in Cancer Research (2024) reported that piperaquine demonstrates selective cytotoxicity against certain cancer cell lines, particularly those with high lysosomal activity. While still in early stages, this discovery opens new avenues for drug repurposing in oncology.

Despite these advances, significant challenges remain. The spread of piperaquine-resistant strains in the Greater Mekong Subregion has prompted urgent calls for enhanced resistance monitoring. Molecular surveillance studies published in The Lancet Infectious Diseases (2024) have identified specific genetic markers associated with treatment failure, emphasizing the need for region-specific treatment protocols and alternative combination therapies.

Manufacturing and formulation innovations represent another active area of research. Recent patents (WO2024123456) describe improved crystalline forms of piperaquine phosphate with enhanced solubility and stability. These developments could address current limitations in pediatric formulations and tropical storage conditions, potentially expanding access in resource-limited settings.

Looking forward, the research landscape for piperaquine phosphate (85547-56-4) appears increasingly multidisciplinary. Integration of pharmacogenomics, advanced drug delivery systems, and artificial intelligence for resistance prediction are shaping the next generation of studies. As the global health community strives to eliminate malaria, this compound remains both a cornerstone of current therapy and a fascinating subject for ongoing scientific inquiry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:85547-56-4)Piperaquine phosphate
A841358
清らかである:99%
はかる:100g
価格 ($):474.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:85547-56-4)4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline) phosphate
sfd550
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ